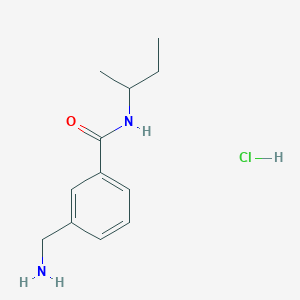

3-(aminomethyl)-N-(butan-2-yl)benzamide hydrochloride

Description

3-(Aminomethyl)-N-(butan-2-yl)benzamide hydrochloride is a benzamide derivative featuring an aminomethyl group at the 3-position of the benzene ring and a branched butan-2-yl substituent on the amide nitrogen. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmacological and synthetic applications.

Properties

IUPAC Name |

3-(aminomethyl)-N-butan-2-ylbenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O.ClH/c1-3-9(2)14-12(15)11-6-4-5-10(7-11)8-13;/h4-7,9H,3,8,13H2,1-2H3,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYFZHBQZNSLUHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C1=CC=CC(=C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258650-62-2 | |

| Record name | Benzamide, 3-(aminomethyl)-N-(1-methylpropyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1258650-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

3-(Aminomethyl)-N-(butan-2-yl)benzamide hydrochloride, also known as 4-(aminomethyl)-N-(butan-2-yl)benzamide, is an organic compound that has garnered attention for its diverse biological activities. This compound features a benzamide structure with an aminomethyl substituent and a butan-2-yl group, contributing to its unique properties in biochemical interactions. The following sections will explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of this compound can be attributed to several key mechanisms:

- Enzyme Interaction : The compound exhibits notable interactions with various enzymes, particularly through the aminomethyl group, which facilitates hydrogen bonding and electrostatic interactions with active sites. This allows it to mimic natural substrates or bind to allosteric sites, potentially inhibiting enzyme activity.

- Receptor Modulation : It has been shown to influence receptor activity by modulating signal transduction pathways. The hydrophobic characteristics imparted by the butan-2-yl group enhance binding affinity and specificity to target receptors.

- Biochemical Pathway Influence : Studies suggest that this compound can affect multiple biochemical pathways, making it a candidate for pharmacological exploration in various therapeutic contexts.

Research Findings

Recent studies have highlighted the potential of this compound in different biological contexts:

- Inhibition of Acetylcholinesterase (AChE) : Research indicates that derivatives of benzamides, including this compound, can act as inhibitors of AChE, which is crucial for regulating neurotransmission in the nervous system. The inhibitory concentration values suggest significant efficacy in modulating cholinergic signaling pathways .

- Antiviral Activity : Similar compounds within the benzamide class have demonstrated antiviral effects against various viruses such as HIV and Hepatitis B virus (HBV). These effects are often mediated through the enhancement of intracellular levels of antiviral proteins like APOBEC3G, which inhibit viral replication .

Case Study 1: Enzyme Inhibition

In a study assessing the inhibitory effects on AChE, this compound was evaluated alongside other benzamide derivatives. The results indicated that it significantly inhibited AChE activity at low micromolar concentrations, suggesting its potential use in treating conditions like Alzheimer's disease where cholinergic dysfunction is prevalent .

Case Study 2: Antiviral Efficacy

Another investigation focused on the antiviral properties of related benzamide derivatives against HBV. The study found that these compounds could effectively inhibit HBV replication in vitro by increasing intracellular levels of APOBEC3G. This suggests that this compound may similarly exhibit antiviral properties worth exploring further .

Comparative Analysis with Similar Compounds

To understand the unique characteristics of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Description | Unique Features |

|---|---|---|

| 4-(Aminomethyl)benzamide | Lacks the butan-2-yl group; different chemical properties | Simpler structure may limit interaction capabilities compared to target compound. |

| N-(Butan-2-yl)benzamide | Lacks the aminomethyl group; affects reactivity | Primarily hydrophobic without significant polar interactions provided by aminomethyl group. |

| 4-Aminobenzamide | Similar amine functionality; used in various synthetic processes | Less sterically hindered than target compound, potentially leading to different reaction pathways. |

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Activity

The compound exhibits notable biological activity, particularly in modulating enzyme activity and influencing receptor functions. Its structure allows for interactions with various molecular targets, making it a candidate for drug development. The presence of the aminomethyl group enhances hydrogen bonding capabilities, while the butan-2-yl group contributes to hydrophobic interactions, which are critical for binding affinity and specificity.

Therapeutic Potential

Research indicates that 3-(aminomethyl)-N-(butan-2-yl)benzamide hydrochloride may serve as a potential therapeutic agent for conditions such as Alzheimer's disease. It has been explored as a beta-secretase inhibitor, which plays a crucial role in the formation of amyloid plaques associated with Alzheimer's pathology .

Enzyme Inhibition Studies

Enzyme Interaction

The compound's ability to inhibit specific enzymes has been documented in several studies. For instance, it can mimic natural substrates or bind to allosteric sites on enzymes, thereby modulating their activity. This mechanism is particularly relevant in the context of drug design aimed at targeting metabolic pathways involved in diseases.

Case Study: Inhibition of DapE

A study focused on the inhibition of diaminopimelate desuccinylase (DapE), an enzyme critical for bacterial cell wall synthesis, demonstrated that derivatives similar to this compound can effectively inhibit this enzyme. The design of a library of compounds revealed that modifications to the benzamide structure could enhance inhibitory potency against DapE .

Receptor Modulation

Receptor Binding Studies

The compound has shown promise in receptor binding studies, particularly concerning sigma receptors. The dual functionality of its structure allows it to engage with diverse molecular targets, potentially leading to therapeutic applications in neuropharmacology and pain management.

Table: Summary of Biological Activities

Synthesis and Structural Analysis

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the benzamide structure followed by the introduction of the aminomethyl and butan-2-yl groups. Various synthetic routes have been explored to optimize yield and purity.

Structural Characterization

Characterization techniques such as NMR spectroscopy and mass spectrometry have been employed to confirm the structural integrity and purity of synthesized compounds. These analyses are crucial for ensuring that the biological activities observed can be reliably attributed to the target compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 3-(aminomethyl)-N-(butan-2-yl)benzamide hydrochloride and related benzamide derivatives:

Key Observations:

Structural Variations: The aminomethyl group appears at either the 3- or 4-position on the benzamide ring across compounds, influencing electronic and steric properties. N-Substituents: The butan-2-yl group in the target compound is less polar compared to aryl (e.g., 4-fluorophenyl in ) or heterocyclic (e.g., thiophene in ) substituents.

Biological Activity: Compounds like 4b (thiophene-substituted) exhibit potent anti-LSD1 activity, highlighting the importance of heterocyclic substituents in modulating enzyme inhibition .

Synthetic and Analytical Characterization :

- While compounds in and are characterized by NMR, MS, and X-ray crystallography, the target compound’s analytical data (e.g., melting point, purity) are absent in the provided evidence, indicating a gap in published research.

Preparation Methods

Reductive Amination Followed by Amide Formation

- Starting Materials: Methyl 3-formylbenzoate or 3-formylbenzoic acid derivatives and butan-2-amine.

- Reductive Amination: Reaction of the aldehyde group with butan-2-amine in the presence of sodium triacetoxyborohydride and acetic acid at room temperature yields the corresponding aminomethyl intermediate with high efficiency (80–95% yield).

- Hydrochloride Salt Formation: Treatment of the amine intermediate with aqueous HCl (18–27%) at 80–90 °C produces the hydrochloride salt of the aminomethyl benzamide.

- Amide Bond Formation: The carboxyl group is then activated either by conversion to acyl chloride using thionyl chloride or by coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1,1'-carbonyldiimidazole (CDI) in the presence of triethylamine, followed by reaction with butan-2-amine to form the target amide.

Yields: The amide formation yields vary from moderate (20–50%) when using acyl chlorides to higher yields (up to 85%) with coupling agents and optimized conditions.

Direct Coupling Using Carbodiimide or Phosphonium-Based Coupling Agents

- Coupling Agents: Benzotriazol-1-ol derivatives combined with carbodiimides such as EDC (1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride) or phosphonium reagents like benzotriazol-1-yloxy-tris-(pyrrolidino)-phosphonium hexafluorophosphate (PyBOP).

- Reaction Medium: Typically carried out in polar aprotic solvents such as N,N-dimethylformamide (DMF) at room temperature or slightly elevated temperatures.

- Base: N-ethyl-N,N-diisopropylamine or N,N-diisopropylethylamine (DIPEA) is used to neutralize generated acids.

- Purification: The crude product is purified by recrystallization (e.g., from ethyl acetate and methanol) or silica gel column chromatography.

Yields: Coupling reactions using these methods yield products in the range of 20–88%, depending on the substrate and reaction conditions.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Reductive Amination | Aldehyde + butan-2-amine + sodium triacetoxyborohydride + AcOH | Room temperature | Several hours | 80–95 | High selectivity for aminomethyl intermediate |

| Hydrochloride Salt Formation | Aqueous HCl (18–27%) | 80–90 °C | 1–2 hours | 80–85 | Formation of stable hydrochloride salt |

| Acyl Chloride Formation | Thionyl chloride | 0–25 °C | 1 hour | Quantitative | Intermediate for amide coupling |

| Amide Coupling (Acyl chloride) | Acyl chloride + butan-2-amine + triethylamine | Room temperature | 2–4 hours | 20–50 | Moderate yield, requires purification |

| Amide Coupling (DCC/CDI) | Carboxylic acid + DCC or CDI + triethylamine + butan-2-amine | Room temperature | Overnight | 50–85 | Higher yield, cleaner reaction |

| Carbodiimide Coupling (EDC/HOBt) | Carboxylic acid + EDC + HOBt + DIPEA + butan-2-amine | Room temperature | Overnight | 20–88 | Efficient, widely used in benzamide synthesis |

Purification Techniques

- Crystallization/Recrystallization: Commonly used solvents include ethyl acetate, methanol, or mixtures thereof to obtain pure hydrochloride salts.

- Column Chromatography: Silica gel columns with solvent systems such as hexane/ethyl acetate/methanol mixtures are employed to isolate the pure amide compounds.

- Filtration and Washing: After reaction completion, the solid products are filtered and washed with minimal solvents to remove impurities.

Summary of Key Research Findings

- Reductive amination combined with subsequent amide bond formation is a robust and high-yielding strategy for synthesizing 3-(aminomethyl)-N-(butan-2-yl)benzamide hydrochloride.

- Activation of the carboxyl group via acyl chloride formation or coupling agents (DCC, CDI, EDC/HOBt) is crucial for efficient amide bond formation.

- Use of polar aprotic solvents and suitable bases enhances reaction rates and yields.

- Purification by recrystallization or chromatography ensures high purity of the hydrochloride salt.

- Industrial scale-up often employs continuous flow reactors with controlled temperature and pH to maintain consistent quality.

Concluding Remarks

The preparation of this compound is well-established through reductive amination and amide coupling techniques. Optimization of reaction conditions, choice of coupling agents, and purification methods are critical to achieving high yields and purity. The methodologies described here are supported by diverse research findings and can be adapted for both laboratory synthesis and industrial production.

Q & A

Q. What are the common synthetic pathways for 3-(aminomethyl)-N-(butan-2-yl)benzamide hydrochloride, and how are intermediates characterized?

The synthesis typically involves sequential acylation and amidation steps. For example:

- Step 1 : Reduction of a nitro group to an amine using Pd/C under hydrogen (e.g., , Scheme 2a).

- Step 2 : Reaction with acyl chlorides (e.g., methyl 3-(chlorocarbonyl)propanoate) in dichloromethane with pyridine as a base (, Scheme 2b).

- Step 3 : Protection/deprotection strategies (e.g., TIPSCl for amine protection) (, Scheme 2c).

Intermediates are characterized via 1H NMR (e.g., δ 8.27 ppm for amine protons in ) and ESI-MS (e.g., m/z 361.3 [M+H]+ in ).

Q. Which analytical techniques are critical for verifying the purity and structure of this compound?

- NMR Spectroscopy : Proton environments (e.g., aromatic protons at δ 7.45–7.35 ppm) and coupling constants (e.g., J = 9 Hz in ) confirm regiochemistry.

- Mass Spectrometry : ESI-MS detects molecular ion peaks and fragmentation patterns (e.g., loss of NH3 in ).

- HPLC : Used to monitor reaction progress and purity (≥95% purity thresholds, as in ).

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation or aryl substitutions) impact the compound’s biological activity?

- Case Study : In , substitution with chloro/fluorine groups (e.g., 2,4-dichloro-N-(3-chloro-4-fluorophenyl)) enhanced anti-Trypanosoma brucei activity (IC50 < 1 µM).

- Method : SAR studies require iterative synthesis (e.g., varying substituents on the benzamide core) paired with enzyme inhibition assays (e.g., parasite viability assays).

Q. What computational methods can predict reaction outcomes or optimize synthesis conditions?

- Quantum Chemical Calculations : ICReDD’s approach combines reaction path searches (e.g., transition state modeling) with experimental feedback ().

- Frontier Orbital Analysis : Predicts reactivity of intermediates (e.g., electron-deficient acyl chlorides in ).

Q. How can conflicting biological activity data from different studies be resolved?

- Example : Discrepancies in inhibitory potency (e.g., 54% vs. 75% yields in ) may arise from differences in:

- Solvent systems (polar aprotic vs. protic).

- Counterion effects (HCl salt vs. freebase).

- Assay conditions (e.g., pH, incubation time).

- Resolution : Use standardized protocols (e.g., WHO guidelines for antiparasitic assays) and cross-validate with orthogonal assays (e.g., SPR for binding affinity).

Q. What strategies improve the compound’s solubility and stability in aqueous buffers?

Q. How can reaction scalability be achieved without compromising yield or purity?

- Key Factors :

- Catalyst Loading : Reduce Pd/C from 10 mol% to 5 mol% for cost efficiency ().

- Process Control : Automated HPLC monitoring for real-time adjustments ().

- Safety : Hazard analysis for exothermic reactions (e.g., acyl chloride handling in ).

Methodological Challenges

Q. What are the limitations of current purification techniques for this compound?

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

- Approach :

- Target Engagement : Radioligand binding assays (e.g., ³H-labeled analogs).

- Pathway Analysis : RNA-seq or proteomics to identify downstream effects ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.